Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridin-1-yl}acetate
Description
Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridin-1-yl}acetate is a heterocyclic compound featuring a 1,2-dihydropyridinone core substituted at position 4 with a 2-(trifluoromethyl)phenyl group and at position 1 with a methyl acetate moiety. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and materials science .
Properties
Molecular Formula |
C15H12F3NO3 |
|---|---|
Molecular Weight |
311.25 g/mol |
IUPAC Name |
methyl 2-[2-oxo-4-[2-(trifluoromethyl)phenyl]pyridin-1-yl]acetate |
InChI |
InChI=1S/C15H12F3NO3/c1-22-14(21)9-19-7-6-10(8-13(19)20)11-4-2-3-5-12(11)15(16,17)18/h2-8H,9H2,1H3 |
InChI Key |
YVZMUEHTYCASSR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC(=CC1=O)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridin-1-yl}acetate typically involves the reaction of a pyridine derivative with a trifluoromethylated benzene compound. One common method includes the use of radical trifluoromethylation, where a carbon-centered radical intermediate is formed and subsequently reacts with a trifluoromethylating agent . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridin-1-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are employed.
Major Products
Scientific Research Applications
Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridin-1-yl}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridin-1-yl}acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Research Implications and Gaps
- Biological Activity: Trifluoromethyl-substituted dihydropyridinones are often explored as kinase inhibitors or anti-inflammatory agents. The target compound’s activity could be inferred from analogs with ureido-thiazole-piperazine motifs (e.g., 10d–10f), which show promise in binding assays .
- Stability and Reactivity : The CF₃ group may reduce oxidative metabolism, but this requires validation through comparative in vitro studies.
Biological Activity
Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridin-1-yl}acetate is a compound of interest due to its potential biological activities. Its structure features a dihydropyridine core, which is known for various pharmacological properties. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and research findings.
Chemical Structure
The chemical formula for this compound is . The compound exhibits a trifluoromethyl group, which is often associated with enhanced biological activity due to increased lipophilicity and metabolic stability.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. In a study assessing the minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria, it was found that:
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8.0 | |
| Escherichia coli | 16.0 | |
| Pseudomonas aeruginosa | 32.0 |
These results indicate moderate antibacterial activity, particularly against Staphylococcus aureus, which is significant given the rising resistance to conventional antibiotics.
Anticancer Activity
Research has also highlighted the potential anticancer properties of this compound. In vitro studies showed that this compound induced apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound exhibited IC50 values as follows:
The mechanism of action appears to involve the activation of caspase pathways leading to programmed cell death.
Anti-inflammatory Activity
The anti-inflammatory potential of the compound was assessed through its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in NO levels at concentrations of 10 μM and above:
This suggests that this compound may serve as a promising anti-inflammatory agent.
Case Studies
Several case studies have documented the biological effects of similar compounds with dihydropyridine structures. For instance, derivatives with varying substituents on the aromatic ring have demonstrated enhanced activity profiles against specific pathogens and cancer types. One notable study reported that modifying the trifluoromethyl group could significantly alter the potency of these compounds against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
